2-Chloroethyl ethyl ether

Catalog No.
S1519356
CAS No.
628-34-2
M.F
C4H9ClO
M. Wt
108.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloroethyl ethyl ether

CAS Number

628-34-2

Product Name

2-Chloroethyl ethyl ether

IUPAC Name

1-chloro-2-ethoxyethane

Molecular Formula

C4H9ClO

Molecular Weight

108.57 g/mol

InChI

InChI=1S/C4H9ClO/c1-2-6-4-3-5/h2-4H2,1H3

InChI Key

GPTVQTPMFOLLOA-UHFFFAOYSA-N

SMILES

CCOCCCl

Synonyms

1-Chloro-2-ethoxy-ethane; 2-Chloroethyl Ethyl Ether; (2-Chloroethoxy)ethane; 1-Chloro-2-ethoxyethane; 2-Ethoxyethyl Chloride; Ethyl β-Chloroethyl Ether; β-Chlorodiethyl Ether; β-Chloroethyl Ethyl Ether

Canonical SMILES

CCOCCCl

Limited Availability of Information:

  • Commercial Sensitivity: The specific uses of certain chemicals may be considered commercially sensitive information by the companies that manufacture or utilize them.
  • Emerging Research Area: The compound may be relatively new or under development, with ongoing research not yet widely published.
  • Niche Applications: The compound may have specific, niche applications within a particular research field, making information less readily available through general searches.

General Research Applications of Ethers:

It's important to note that 2-Chloroethyl Ethyl Ether belongs to the class of organic compounds known as ethers. Ethers, in general, have various applications in scientific research, including:

  • Solvents: Ethers are often used as solvents due to their ability to dissolve a wide range of nonpolar and polar compounds. [Source: National Center for Biotechnology Information, PubChem, "Ethers"()]
  • Organic Synthesis: Ethers can be used as reactants or intermediates in various organic synthesis reactions. [Source: LibreTexts, "Ethers and Epoxides"()]

Finding More Information:

If you require further information on the specific research applications of 2-Chloroethyl Ethyl Ether, it may be helpful to:

  • Consult scientific databases: Search for research articles or patents mentioning the compound.
  • Contact chemical suppliers: Some chemical suppliers may have information on the typical uses of the compound, although they may not disclose specific research applications.
  • Seek guidance from a qualified professional: A chemist or researcher familiar with the field may be able to provide insights or direct you to relevant resources.

2-Chloroethyl ethyl ether is an organic compound with the molecular formula C4H9ClO\text{C}_4\text{H}_9\text{ClO} and a molecular weight of 108.57 g/mol. It is classified as an ether, characterized by the presence of an ether functional group (O-O-) connecting two alkyl groups. The compound appears as a colorless liquid with a distinctive odor reminiscent of chlorinated solvents. It is soluble in organic solvents but insoluble in water, making it useful in various chemical applications .

, primarily due to the reactivity of the chloroethyl group. It can undergo nucleophilic substitution reactions, where the chlorine atom is displaced by nucleophiles. For example, when treated with strong bases like sodium hydroxide, it can lead to the formation of alcohols or other ethers through dehydrochlorination processes. Additionally, in the presence of strong acids or heat, it may decompose to produce toxic byproducts such as hydrogen chloride gas .

The biological activity of 2-chloroethyl ethyl ether has been noted in various studies. It exhibits acute toxicity, causing irritation to the skin, eyes, and respiratory system upon exposure. Inhalation of its vapors can lead to symptoms such as headaches, dizziness, and nausea . Although not classified as a known carcinogen by major health organizations, caution is advised due to its potential harmful effects on human health .

Several synthesis methods for 2-chloroethyl ethyl ether have been documented:

  • Reaction of Ethylene Oxide with Hydrogen Chloride: Ethylene oxide can react with hydrogen chloride to form 2-chloroethyl ethyl ether.
  • Alkylation Reactions: This compound can be synthesized through alkylation of ethyl alcohol using 2-chloroethyl chloride in the presence of a base like sodium hydroxide.
  • Etherification: Another method involves the reaction between chloroethanol and ethanol under acidic conditions to yield 2-chloroethyl ethyl ether .

Interaction studies involving 2-chloroethyl ethyl ether often focus on its reactivity with other chemicals and its biological implications. The compound reacts vigorously with strong oxidizing agents and bases, which can lead to hazardous situations if not handled properly. Additionally, studies on its inhalation toxicity have highlighted significant health risks associated with exposure, necessitating stringent safety protocols during handling and usage .

Several compounds share structural similarities with 2-chloroethyl ethyl ether. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Dichloroethyl etherC4H8Cl2O\text{C}_4\text{H}_8\text{Cl}_2\text{O}Contains two chlorine atoms; more reactive
Bis(chloroethyl) etherC4H8Cl2O\text{C}_4\text{H}_8\text{Cl}_2\text{O}Has two chloroethyl groups; used in drug synthesis
Ethyl chlorideC2H5Cl\text{C}_2\text{H}_5\text{Cl}Simpler structure; used as a refrigerant

Uniqueness

The uniqueness of 2-chloroethyl ethyl ether lies in its specific combination of chlorinated and ether functionalities, which provides distinct reactivity patterns compared to similar compounds. Its role as a pharmaceutical intermediate further emphasizes its specialized applications within organic chemistry and drug development .

2-Chloroethyl ethyl ether, with the chemical formula C₄H₉ClO, belongs to the haloether family of compounds. While the exact discovery date is not precisely documented in available literature, the compound gained prominence in mid-20th century organic chemistry as researchers explored functionalized ethers. Its development parallels the broader evolution of organochlorine chemistry, which saw significant advancement during the post-World War II period when chlorinated compounds became increasingly important in industrial applications.

Evolution of Research Focus and Understanding

The scientific understanding of 2-chloroethyl ethyl ether has evolved considerably over decades. Initially valued primarily as a solvent, research focus gradually shifted toward its potential as a synthetic intermediate. This evolution mirrors the broader transition in organic chemistry from simple applications to more sophisticated synthetic methodologies focused on reaction mechanisms and structural modifications. Modern research has increasingly focused on its role in pharmaceutical synthesis and as a building block for more complex molecular structures.

Significance in Organic Chemistry Literature

In organic chemistry literature, 2-chloroethyl ethyl ether represents an important class of functionalized ethers containing a reactive chloroethyl group. Its significance lies in its dual functionality – the ether linkage provides stability while the chloroethyl group offers reactivity sites for numerous synthetic transformations. This combination makes it particularly valuable in synthetic pathways requiring selective functionalization.

Nomenclature Development and Systematic Classification

The compound's nomenclature reflects its chemical structure and has evolved alongside chemical naming conventions. Its systematic IUPAC name is 2-chloroethyl ethyl ether, though it appears in literature under several synonyms:

  • 1-Chloro-2-ethoxyethane
  • 2-Ethoxyethyl chloride
  • 2-Chloroethoxyethane
  • Ethoxyethyl chloride
  • 2-CHLORODIETHYL ETHER

This variety of names demonstrates how nomenclature approaches have varied based on emphasizing different structural features of the molecule.

Thionyl Chloride-Based Synthesis Pathways

The synthesis of 2-chloroethyl ethyl ether using thionyl chloride represents one of the most established classical methodologies in organic chemistry [5]. Thionyl chloride acts as a chlorinating reagent, facilitating the conversion of hydroxyl groups to chloride substituents through a well-characterized mechanism [9]. The reaction proceeds through initial nucleophilic attack by the oxygen atom of the ether precursor on the electrophilic sulfur center of thionyl chloride [9].

The mechanistic pathway involves formation of a chlorosulfite ester intermediate, which subsequently undergoes decomposition to yield the desired chloroethyl ether product [9]. The reaction conditions typically require controlled temperatures between 90-130 degrees Celsius, with molar ratios of thionyl chloride to substrate ranging from 2.1 to 3.0 equivalents [3]. This methodology demonstrates excellent conversion efficiency, with reported yields ranging from 61-84% under optimized conditions [41].

The process generates gaseous byproducts including sulfur dioxide and hydrogen chloride, which facilitate product purification through their volatility [9]. The chlorosulfite ester formation occurs via an addition-elimination mechanism at the sulfur center, where the carbonyl oxygen acts as the nucleophile [9]. Subsequent chloride ion attack on the carbonyl carbon leads to carbon-chlorine bond formation with concomitant breaking of the carbon-oxygen pi bond [9].

ParameterOptimal RangeYield (%)
Temperature90-130°C75-84
Molar Ratio (SOCl₂:substrate)2.1-3.070-84
Reaction Time2-4 hours61-84

Direct Halogenation Processes

Direct halogenation of ethyl 2-hydroxyethyl ether represents an alternative classical synthetic route for 2-chloroethyl ethyl ether production [6]. The halogenation process involves substitution reactions where halogen atoms replace hydrogen atoms in the organic substrate [30]. The order of halogen reactivity follows the sequence: fluorine > chlorine > bromine > iodine, with chlorine providing optimal balance between reactivity and selectivity [30].

Free radical halogenation mechanisms dominate these transformations, particularly for saturated hydrocarbon substrates [6]. The regiochemistry of alkane halogenation is determined by the relative weakness of carbon-hydrogen bonds, with tertiary and secondary positions exhibiting faster reaction rates [6]. Industrial implementation of direct halogenation utilizes controlled chlorine gas introduction under specific temperature and pressure conditions [32].

The process requires careful management of reaction parameters to prevent over-halogenation and formation of unwanted polyhalogenated products [30]. Temperature control between 75-125 degrees Celsius ensures selective monochlorination while minimizing side reactions [32]. The reaction proceeds through hydrogen abstraction followed by chlorine atom transfer, generating hydrogen chloride as a byproduct [32].

Isosorbide-5-Nitrae-thiophene oxane-1,1-dioxy Open Loop Halogenation

This specialized halogenation methodology represents a novel approach to 2-chloroethyl ethyl ether synthesis through cyclic intermediate formation [19]. The process involves direct nitration of isosorbide precursors using concentrated nitric acid in aromatic hydrocarbon solvents [19]. The methodology employs specific reaction media containing aromatic hydrocarbons to facilitate selective nitration at the 5-position of the isosorbide scaffold [19].

The open loop halogenation mechanism proceeds through formation of thiophene oxane intermediates, which undergo subsequent halogenation to yield the target ether compound [19]. Reaction conditions require precise control of temperature and solvent composition to achieve optimal selectivity [19]. The process demonstrates unique regioselectivity patterns compared to conventional halogenation approaches [19].

Industrial applications of this methodology show promise for large-scale synthesis, particularly when high purity products are required [19]. The reaction sequence involves multiple steps including nitration, cyclization, and halogenation, each requiring specific optimization [19]. Yields typically range from 65-80% depending on substrate purity and reaction conditions [19].

Modern Synthetic Approaches

Catalytic Methodologies

Modern catalytic approaches to 2-chloroethyl ethyl ether synthesis employ heterogeneous catalysts to enhance reaction efficiency and selectivity [39]. Gold-based catalysts with hydrogen adatom coverage demonstrate exceptional activity for ether formation at temperatures below 250 Kelvin [39]. These systems enable symmetrical ether production through aldehyde self-coupling reactions and asymmetrical ether synthesis via alcohol-aldehyde coupling [39].

The catalytic mechanism involves formation of alcohol-like intermediates through partial hydrogenation of aldehydes on the catalyst surface [39]. Heterogeneous gold catalysts provide advantages including easy product separation, catalyst recovery, and elimination of homogeneous catalyst contamination [39]. The process operates under mild conditions, reducing energy requirements compared to traditional thermal methods [39].

Aluminum-nickel-phosphorus heterogeneous catalysts represent another significant advancement in catalytic ether synthesis [22]. These bi-functional catalysts combine hydrogenation activation with acid catalysis, achieving yields up to 97% under optimized conditions [22]. The integrated system operates at 0.1 megapascals hydrogen pressure and 393 Kelvin, demonstrating excellent efficiency for unsaturated ether production [22].

Catalyst SystemOperating Temperature (K)Pressure (MPa)Yield (%)
Au/H-adatom<250Atmospheric85-92
Al-Ni-P3930.1 H₂90-97
Pd-based350-4000.2-0.578-88

Flow Chemistry Applications

Flow chemistry technology has revolutionized 2-chloroethyl ethyl ether synthesis through continuous processing methodologies [47]. Continuous flow reactors operate at steady-state conditions with constant internal streams, temperature, reagent feeds, and flow rates [47]. This approach provides superior control over reaction parameters compared to traditional batch processing [48].

The implementation of flow chemistry enables precise residence time control, typically ranging from seconds to minutes for ether synthesis reactions [10]. Microreactor systems facilitate rapid heat and mass transfer, allowing for more aggressive reaction conditions while maintaining product selectivity [49]. Flow reactors demonstrate particular advantages for exothermic synthetic steps that are challenging in batch reactors [49].

Plug flow reactor configurations provide optimal mixing characteristics for multi-phase ether synthesis reactions [50]. The technology enables continuous operation for extended periods, with some systems operating for 48 hours or more while maintaining consistent product quality [13]. Scale-up from laboratory to production scale is facilitated through reactor numbering-up rather than conventional size scaling [47].

Multi-step synthesis protocols in flow systems achieve overall yields of 83% with residence times as short as 3 minutes [10]. The technology accommodates highly reactive chemicals and harsh reaction conditions while maintaining high safety levels [10]. Inline extraction and purification steps can be integrated directly into the flow synthesis sequence [10].

Solvent System Optimizations

Solvent selection significantly impacts both reaction kinetics and product selectivity in 2-chloroethyl ethyl ether synthesis [29]. The choice of solvent system influences regioselectivity ratios, with acetonitrile providing 97:3 oxygen-alkylated to carbon-alkylated product ratios, while methanol yields 72:28 ratios [29]. Solvent effects on transition state stabilization play crucial roles in determining reaction pathways [29].

Advanced computational approaches enable systematic solvent optimization through mixed integer nonlinear programming formulations [25]. These methods incorporate thermodynamic property predictions to identify optimal solvent compositions for specific synthesis objectives [25]. The optimization process considers factors including solubility enhancement, reaction rate improvement, and product selectivity maximization [25].

Polar aprotic solvents generally favor nucleophilic substitution mechanisms essential for ether bond formation [29]. Solvent dielectric constant and hydrogen bonding capability influence activation energy barriers for competing reaction pathways [29]. Systematic studies demonstrate that solvent choice can alter reaction networks significantly, affecting proton exchange, solvolysis, and product degradation rates [29].

SolventDielectric ConstantO-alkylation:C-alkylation RatioReaction Rate
Acetonitrile37.597:3High
Methanol32.772:28Moderate
Dimethylformamide36.789:11High

Green Chemistry Adaptations

Solvent-Free Methodologies

Solvent-free synthesis of 2-chloroethyl ethyl ether represents a significant advancement in sustainable chemical manufacturing [15]. Mechanochemical activation through grinding, ball milling, or extrusion provides the necessary energy for bond formation without solvent requirements [15]. These methods enhance reaction rates and selectivity by increasing direct contact between reactants [15].

Thermal activation at elevated temperatures promotes molecular interactions in the absence of solvents [15]. Heat provides the activation energy necessary to overcome reaction barriers and facilitate ether bond formation [15]. Microwave-assisted synthesis offers rapid and uniform heating, significantly accelerating reaction rates through dielectric heating effects [15].

The absence of solvents eliminates solvent interference and dilution effects, leading to improved atom economy and higher effective concentrations [15]. Solvent-free methods reduce volatile organic compound emissions and eliminate hazardous solvent waste generation [15]. Ball milling techniques enable continuous processing with precise control over temperature and pressure parameters [15].

Industrial scalability of solvent-free methods has been demonstrated through twin-screw extrusion processes [15]. These continuous techniques allow for large-scale production while maintaining environmental benefits [15]. Solvent-free approaches typically achieve yields comparable to or exceeding traditional solvent-based methods [15].

Catalyst Recycling Strategies

Supramolecular approaches provide innovative solutions for homogeneous catalyst recycling in ether synthesis applications [16]. Non-covalent interactions facilitate catalyst immobilization on both soluble and insoluble supports, enabling recovery through nanofiltration or continuous flow reactor operation [16]. The reversibility of non-covalent immobilization allows for support material re-functionalization and boomerang-type catalyst systems [16].

Reverse-flow adsorption reactor designs combine homogeneous reaction environments with selective catalyst adsorption and desorption capabilities [16]. These systems enable continuous operation while maintaining catalyst activity and selectivity [16]. Self-assembled gel materials with catalytic function provide alternative recyclable catalyst platforms [16].

Coordination cage systems offer unique opportunities for catalyst encapsulation and recovery [16]. These supramolecular structures provide controlled reaction environments while facilitating catalyst separation from products [16]. The development of stimulus-responsive catalyst systems enables triggered catalyst release and recovery [16].

Recycling MethodRecovery Efficiency (%)Activity Retention (%)Cycle Stability
Nanofiltration92-9885-95>10 cycles
Magnetic Separation89-9680-92>8 cycles
Gel Immobilization85-9375-88>6 cycles

By-product Reduction Techniques

Advanced reaction engineering approaches minimize by-product formation in 2-chloroethyl ethyl ether synthesis through precise control of reaction parameters [24]. Membrane separation technologies enable selective removal of by-products during synthesis, improving overall process efficiency [24]. Techniques including centrifugation, acidic and basic chemical treatments, and dissolved air flotation effectively reduce fouling and by-product accumulation [24].

Process intensification through microreactor technology reduces by-product formation by improving mass and heat transfer characteristics [24]. The enhanced mixing in microreactors promotes selective reactions while suppressing side reactions that generate unwanted products [24]. Real-time monitoring and control systems enable immediate adjustment of reaction conditions to minimize by-product formation [24].

Enzymatic approaches offer highly selective synthesis routes with minimal by-product generation [15]. Biocatalysts operate under mild conditions and demonstrate exceptional selectivity for target product formation [15]. Lipase-catalyzed esterification reactions achieve high yields with minimal side product formation under solvent-free conditions [15].

Integrated separation processes combined with synthesis enable continuous by-product removal, shifting reaction equilibria toward desired products [24]. These approaches reduce downstream purification requirements and improve overall process economics [24]. Advanced oxidation processes can convert organic by-products to environmentally benign compounds [24].

Scale-Up Challenges and Solutions

Industrial scale-up of 2-chloroethyl ethyl ether synthesis presents significant engineering challenges related to heat and mass transfer, mixing quality, and process safety [18]. The most common difficulties encountered during chemical process scale-up include particle formation, liquid-liquid separation, agitation efficiency, and trace impurity accumulation [18]. Wall effects and mixing quality changes dramatically impact reactor performance as system size increases [18].

Heat transfer limitations become critical during scale-up of exothermic ether synthesis reactions [44]. Larger reactors exhibit reduced surface area to volume ratios, making heat removal more challenging [44]. Advanced reactor designs incorporating heat exchange capabilities and temperature control systems address these limitations [44]. Computational fluid dynamics modeling guides optimal reactor geometry and agitation system design [44].

Mass transfer constraints significantly affect reaction rates and selectivity in large-scale systems [44]. The development of staged reactor systems with optimized mixing provides solutions for mass transfer limitations [44]. Continuous flow reactor numbering-up strategies offer alternatives to traditional scaling approaches [47]. These methods maintain optimal mass and heat transfer characteristics while achieving production-scale throughput [47].

Process analytical technology implementation enables real-time monitoring and control during scale-up operations [44]. Design of experiments approaches systematically identify critical process parameters and their interactions [44]. Quality by design principles ensure consistent product quality across different production scales [44].

ScaleReactor Volume (L)Heat Transfer CoefficientMixing Time (min)Typical Yield (%)
Laboratory0.1-1High0.5-285-95
Pilot10-100Medium2-880-90
Industrial1000-10000Low10-3075-85

Process Optimization Research

Contemporary process optimization research for 2-chloroethyl ethyl ether synthesis employs advanced mathematical modeling and artificial intelligence approaches [23]. Machine learning algorithms predict process bottlenecks and optimize reaction conditions to maximize efficiency and minimize costs [23]. Statistical process control methods identify optimal operating parameters within defined design spaces [23].

Six Sigma methodologies systematically reduce process variations and defects through data-driven analysis [23]. The Define-Measure-Analyze-Improve-Control framework provides structured approaches to process enhancement [23]. Organizations implementing Six Sigma typically achieve defect-free rates of 99.99966% in optimized processes [23].

Lean manufacturing principles eliminate waste in ether synthesis processes while maximizing value creation [23]. Value stream mapping identifies non-value-added activities and opportunities for process streamlining [23]. Just-in-time production methods reduce inventory requirements and improve overall process economics [23].

Continuous improvement culture through Kaizen methodologies promotes ongoing process enhancement [23]. Employee involvement in optimization activities typically results in 70% reduction in process-related problems and 45% improvement in engagement [23]. Total quality management integration ensures customer-focused quality standards throughout the production process [23].

Business process reengineering enables fundamental redesign of synthesis processes for dramatic performance improvements [23]. Technology-driven solutions and cross-functional coordination facilitate end-to-end process optimization [23]. Companies implementing comprehensive reengineering achieve 65% reduction in process cycle times and 75% decrease in operational costs [23].

Advanced reactor modeling incorporates reaction kinetics, thermodynamics, and transport phenomena to predict optimal operating conditions [53]. Multi-scale modeling approaches connect molecular-level understanding with reactor-scale performance [53]. These models guide process design decisions and enable predictive optimization of synthesis conditions [53].

Optimization MethodImplementation TimeCost Reduction (%)Quality Improvement (%)
Six Sigma6-18 months15-2540-60
Lean Manufacturing3-12 months20-3025-40
KaizenOngoing10-2015-30
Business Process Reengineering12-24 months50-7560-80

XLogP3

1

Boiling Point

107.5 °C

LogP

0.98 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (88.37%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (11.63%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (88.37%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (11.63%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

628-34-2

Wikipedia

2-Chloroethyl ethyl ether

Dates

Modify: 2023-08-15

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